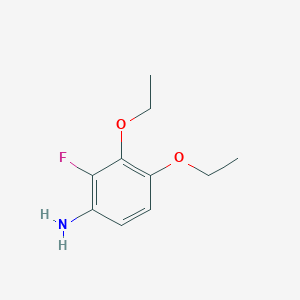

3,4-Diethoxy-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxy-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCYUUBWAKJWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541283 | |

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95825-88-0 | |

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Diethoxy-2-fluoroaniline chemical properties and structure

An In-Depth Technical Guide to 3,4-Diethoxy-2-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom ortho to the amino group, combined with two ethoxy substituents, imparts unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, and representative synthetic methodologies. Furthermore, it explores the compound's chemical reactivity and highlights its application as a key intermediate in the development of pharmaceutical agents, underpinned by insights from the field.

Introduction: The Emergence of Fluorinated Anilines in Medicinal Chemistry

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate a range of properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The introduction of a fluorine atom can block sites of metabolism, alter pKa, and induce favorable conformational changes, making fluorinated synthons highly valuable.

Introduction to this compound: A Novel Building Block

This compound (CAS No. 1014510-38-5) is a specialized aromatic amine that combines the benefits of fluorine substitution with the electronic-donating effects of two ethoxy groups. This specific arrangement creates a unique electronic environment on the aniline ring, influencing the reactivity of the amine and the aromatic system. Its structure is particularly useful for creating complex molecules where control over substitution patterns and physicochemical properties is critical.

Physicochemical and Structural Properties

Chemical Structure and Nomenclature

The core structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and two ethoxy groups at positions 3 and 4.

IUPAC Name: this compound CAS Number: 1014510-38-5 Molecular Formula: C₁₀H₁₄FNO₂ Molecular Weight: 199.22 g/mol

Caption: Chemical structure of this compound.

Spectroscopic Profile

While specific spectral data must be confirmed on a lot-specific basis, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Protons on the ethoxy groups would appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons would appear as distinct doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The NH₂ protons would appear as a broad singlet.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbons directly bonded to fluorine and oxygen would be significantly shifted and, in the case of the C-F bond, would show characteristic coupling (¹JCF).

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199.10, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the ether linkages (around 1200-1250 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1014510-38-5 | |

| Molecular Formula | C₁₀H₁₄FNO₂ | |

| Molecular Weight | 199.22 g/mol | |

| Appearance | Varies; often cited as a solid | |

| Purity | Typically >97% (commercial) | |

| Boiling Point | 125 °C / 0.1 mmHg |

Synthesis and Manufacturing

Retrosynthetic Analysis and Key Synthetic Routes

A logical retrosynthetic approach for this compound involves the formation of the C-N bond via the reduction of a nitro group, a standard and reliable transformation. The key challenge lies in the regioselective installation of the fluorine and nitro groups onto the 1,2-diethoxybenzene precursor.

Caption: Retrosynthetic analysis of this compound.

Detailed Step-by-Step Synthesis Protocol

The following is a representative, field-proven protocol based on established organic chemistry principles for constructing this molecule.

Step 1: Nitration of 1,2-Diethoxybenzene

-

Rationale: The initial step involves introducing a nitro group onto the electron-rich diethoxybenzene ring. The ethoxy groups are ortho-, para-directing, leading to a mixture of isomers that require separation.

-

Procedure:

-

Cool a solution of 1,2-diethoxybenzene in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by pouring it over ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Purify the desired 4-nitro isomer from other isomers via column chromatography or recrystallization.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the purified 1,2-diethoxy-4-nitrobenzene in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield 3,4-diethoxyaniline.

-

Step 3: Ortho-Fluorination

-

Rationale: The final and most critical step is the regioselective installation of the fluorine atom ortho to the newly formed amino group. This is often achieved via a diazotization-fluorination sequence (Schiemann reaction) or directed ortho-lithiation followed by reaction with an electrophilic fluorine source.

-

Procedure (Schiemann-type):

-

Dissolve the 3,4-diethoxyaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

-

Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt often precipitates. Isolate the salt by filtration.

-

Gently heat the isolated salt (thermal decomposition) until nitrogen evolution ceases. The fluorine atom is installed during this step.

-

Purify the crude this compound via column chromatography to obtain the final product.

-

Chemical Reactivity and Derivatization

The reactivity is governed by its three key features: the nucleophilic amino group, the electron-rich aromatic ring, and the deactivating/directing effect of the ortho-fluorine atom.

-

Reactions of the Amino Group: The aniline moiety can readily undergo standard transformations such as acylation, sulfonylation, and diazotization. These reactions allow for the straightforward introduction of various functional groups, making it a versatile scaffold for building larger molecules.

-

Electrophilic Aromatic Substitution: The two ethoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. However, the existing substitution pattern leaves only position 6 available for further substitution. The fluorine atom is deactivating, but the overall ring system remains highly activated towards electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself is generally not prone to SNAr reactions unless a strong electron-withdrawing group is present para to it.

Applications in Drug Discovery and Development

This compound is primarily used as an intermediate in the synthesis of complex pharmaceutical compounds. Its structure is found in scaffolds designed to target a variety of biological systems. The combination of the aniline for amide/urea formation, the fluorine for metabolic stability, and the ethoxy groups for modulating solubility and binding makes it a powerful tool for medicinal chemists.

For instance, substituted anilines are core components of many kinase inhibitors, where the aniline nitrogen forms a critical hydrogen bond in the hinge region of the kinase active site. The specific substitution pattern of this compound allows for fine-tuning the electronic and steric profile of the "head" group of such inhibitors.

Safety, Handling, and Storage

-

Safety: Like most aromatic amines, this compound should be handled with care. It is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion and Future Outlook

This compound is a highly functionalized and valuable building block for research and development, particularly in the pharmaceutical industry. Its unique substitution pattern provides a platform for creating novel molecules with tailored properties. The synthetic routes, while multi-step, rely on well-understood and scalable chemical transformations. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of specialized fluorinated intermediates like this one is expected to increase, paving the way for new therapeutic discoveries.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3,4-Diethoxy-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 3,4-Diethoxy-2-fluoroaniline. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral features. By drawing reasoned comparisons with structurally analogous fluoroanilines and related substituted aromatic systems, we offer an expert-driven interpretation of the anticipated spectral data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing a foundational understanding of the expected analytical signature of this compound. All data presented herein is theoretical and should be treated as such until experimentally verified.

Introduction and Molecular Structure

This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic molecules. The strategic placement of two electron-donating ethoxy groups, an electron-withdrawing fluorine atom, and an amino group on the benzene ring is expected to result in a unique electronic and structural profile, which in turn will be reflected in its spectroscopic data. Understanding these predicted spectral characteristics is crucial for the identification and characterization of this compound in a research and development setting.

The molecular structure, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. [1]2. Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. A background spectrum should be recorded and automatically subtracted.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. [2]2. Data Acquisition:

-

GC Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their expert interpretations, offer a robust starting point for the identification and characterization of this compound. While these predictions are grounded in established spectroscopic principles and comparisons with related molecules, experimental verification remains essential. The provided protocols offer a clear path for obtaining such empirical data. This document aims to empower researchers by providing a predictive analytical lens through which to view this potentially valuable synthetic intermediate.

References

- BenchChem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. BenchChem Technical Support Team.

- BenchChem.

- BenchChem. Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem.

-

PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. [Link]

- New Journal of Chemistry. Supporting Information for related manuscript. Royal Society of Chemistry.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Journal of Organic Chemistry.

- BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. BenchChem.

- BenchChem.

- BenchChem. Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem.

Sources

solubility and stability of 3,4-Diethoxy-2-fluoroaniline

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diethoxy-2-fluoroaniline

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: this compound is a substituted aniline of interest in pharmaceutical and chemical synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive framework for understanding and evaluating these critical parameters. In the absence of extensive published data for this specific molecule, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven protocols for its empirical characterization. We will explore the theoretical underpinnings of its expected solubility, provide detailed methodologies for experimental determination, and establish a robust protocol for assessing its chemical stability through forced degradation studies, in alignment with international regulatory standards.

Introduction and Physicochemical Profile

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The aniline core provides a basic amino group, while the ortho-fluoro substituent acts as an electron-withdrawing group, influencing the amine's basicity and reactivity. The two ethoxy groups at the 3 and 4 positions significantly increase the molecule's lipophilicity and steric bulk. A comprehensive understanding of this compound begins with its fundamental physicochemical properties, which serve as the basis for predicting its solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Rationale / Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO₂ | Calculated |

| Molecular Weight | 199.22 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures like 2-fluoroaniline (liquid) and the presence of flexible ethoxy chains.[1] |

| pKa (conjugate acid) | Predicted: 2.5 - 3.5 | The pKa of 2-fluoroaniline is ~3.2.[1] The additional electron-donating ethoxy groups may slightly increase basicity, but this effect is likely modest. Experimental determination is required. |

| LogP (Octanol/Water) | Predicted: >2.0 | The LogP of 2-fluoroaniline is 1.26.[1] The two ethoxy groups will substantially increase lipophilicity and thus the LogP value. |

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing reaction kinetics, purification efficiency, and formulation development. The principle of "like dissolves like" provides a strong theoretical foundation for predicting the solubility of this compound.

Theoretical Solubility Considerations

The molecular structure suggests a nuanced solubility profile:

-

Polar Moieties: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor. The fluorine and oxygen atoms are electronegative and can participate in dipole-dipole interactions.

-

Non-Polar Moieties: The benzene ring and the two ethyl chains of the ethoxy groups are non-polar and hydrophobic.

This duality leads to the following qualitative predictions:

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Causality |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group and interacting with the polar functionalities. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane | High | Can engage in strong dipole-dipole interactions. The significant non-polar character of the molecule favors solubility in these less-polar-than-alcohols solvents. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The large non-polar surface area will allow for some van der Waals interactions, but the polar groups will limit high solubility. |

| Aqueous | Water, Buffered Solutions | Very Low | The molecule's high lipophilicity (predicted LogP >2.0) will likely result in poor aqueous solubility, similar to other multi-substituted anilines.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol outlines a reliable gravimetric method for determining solubility.

Protocol 2.2: Gravimetric Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a thermostatic shaker or rotating wheel set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the solution reaches equilibrium saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. Use a calibrated pipette and avoid disturbing the solid pellet.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Express the solubility in mg/mL or mol/L using the calculated mass and the volume of the aliquot taken. Repeat the experiment in triplicate for statistical validity.

Caption: Logical workflow for a forced degradation study.

Recommended Analytical Methodologies

A suite of analytical techniques is required for the full characterization of this compound and its potential impurities or degradants.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with 0.1% formic acid) is a standard starting point for method development. UV detection is suitable due to the aromatic nature of the compound. [4]* Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable during forced degradation studies for the rapid identification of unknown degradation products by providing molecular weight information. [5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural confirmation of the parent compound and for the definitive structural elucidation of any significant isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (N-H stretches, C-O ether bonds, aromatic C-H and C=C bonds) and can be used for raw material identification.

Conclusion

While specific published data on this compound is scarce, a robust scientific framework allows for the prediction of its solubility and stability profiles. Its structure, rich in both lipophilic and polar functional groups, suggests high solubility in polar aprotic solvents and limited solubility in aqueous media. The aniline moiety is the most likely site of chemical instability, particularly through oxidation and potentially hydrolysis under harsh conditions.

This guide provides the necessary theoretical basis and, more importantly, the detailed, actionable experimental protocols for researchers to determine these properties with high confidence. Adherence to these self-validating methodologies will ensure the generation of reliable data, critical for advancing research, optimizing synthetic processes, and meeting the rigorous demands of pharmaceutical development.

References

-

ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

PubChem. 4-fluoroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-fluoroaniline. National Center for Biotechnology Information. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Xu, L., et al. (2005). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]

Sources

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of substituted 2-fluoroaniline derivatives

An In-depth Technical Guide to Substituted 2-Fluoroaniline Derivatives: Synthesis, Characterization, and Applications

Executive Summary

Substituted 2-fluoroaniline derivatives represent a cornerstone class of intermediates in modern chemical science. The strategic placement of a fluorine atom ortho to the amino group imparts a unique combination of electronic and steric properties that profoundly influence molecular conformation, reactivity, and biological interactions. This guide offers a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, spectroscopic characterization, and diverse applications of these valuable compounds. We will explore the causality behind synthetic choices, provide detailed analytical protocols for structural validation, and examine their pivotal role in pharmaceuticals, advanced materials, and agrochemicals, grounded in authoritative references.

The Strategic Importance of the 2-Fluoroaniline Scaffold

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1] The 2-fluoroaniline scaffold is particularly significant due to the distinct properties conferred by the ortho-fluoro substituent. Unlike its meta and para isomers, the fluorine atom at the C2 position exerts a strong through-space inductive effect and can participate in intramolecular hydrogen bonding with the adjacent amino group. This interaction influences the pKa of the amine, modulates its nucleophilicity, and restricts the conformation of the molecule.

In drug discovery, these modifications can lead to significant improvements in a compound's pharmacokinetic profile.[2] The C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[3] Furthermore, the altered basicity and lipophilicity can enhance membrane permeability and improve receptor binding affinity, transforming a lead compound into a viable drug candidate.[1][2]

Synthetic Pathways to Substituted 2-Fluoroaniline Derivatives

The synthesis of 2-fluoroaniline derivatives can be broadly categorized into two approaches: the construction of the core 2-fluoroaniline structure and the subsequent functionalization of this pre-formed ring.

Core Synthesis: Catalytic Hydrogenation of 2-Fluoronitrobenzenes

The most prevalent industrial and laboratory-scale synthesis of 2-fluoroanilines involves the reduction of the corresponding 2-fluoronitrobenzene precursors.[2][4] Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and scalability.

Causality in Experimental Design: The choice of catalyst is critical for achieving high yield and selectivity. Palladium-on-carbon (Pd/C) is a highly effective catalyst for nitro group reduction.[4] The reaction temperature and hydrogen pressure are optimized to ensure complete conversion of the nitro group while preventing undesirable side reactions like hydrodefluorination (loss of the fluorine atom). Maintaining the temperature below 70°C during the initial phase and then increasing it to over 80°C for reaction completion is a common strategy to control the reaction rate and ensure safety.[4]

Caption: General workflow for the synthesis of 2-fluoroanilines.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,4-difluoronitrobenzene [4]

-

Reactor Setup: A suitable pressure reactor is charged with a solvent mixture (e.g., 100 mL of a 90:10 methanol/water mixture) and the catalyst (e.g., 200 mg of 10% Pd/C).

-

Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to 4x10⁵ Pa.

-

Heating: The mixture is heated to the initial reaction temperature, typically around 60°C.

-

Substrate Addition: The substituted 2-fluoronitrobenzene derivative is introduced gradually into the reactor. A key aspect for selectivity is to maintain the concentration of the nitro compound below 1000 ppm in the reaction medium.[4]

-

Reaction: The reaction is monitored until the starting material is consumed. The temperature may be increased towards the end of the reaction (e.g., to 120°C) to ensure completion.

-

Workup: After cooling and venting, the catalyst is removed by filtration. The solvent is evaporated, and the resulting 2-fluoroaniline derivative can be purified by distillation or crystallization.

Functionalization of the 2-Fluoroaniline Core

Direct substitution on the 2-fluoroaniline ring allows for the introduction of further diversity. The amino group is a strong activating group, directing electrophiles primarily to the para position (C4) and to a lesser extent, the ortho position (C6).

Protocol: Catalytic Bromination of 2-Fluoroaniline [5]

-

Catalyst Preparation: A quaternary ammonium halide, such as tetra-n-butylammonium bromide, is dissolved in an inert solvent like methylene chloride.

-

Reagent Addition: Molecular bromine (1.0 equivalent) is added to this solution at room temperature.

-

Substrate Addition: 2-Fluoroaniline (1.0 equivalent) is added to the mixture. The reaction is typically rapid, indicated by a color change from orange to yellowish.

-

Reaction & Isolation: The reaction is stirred for 30-60 minutes. The product, 4-bromo-2-fluoroaniline hydrobromide, often precipitates as a solid.

-

Neutralization & Purification: The solid is filtered and neutralized with a base (e.g., aqueous sodium hydroxide) to yield the free amine, which can be purified by recrystallization or chromatography. This method provides high yield and selectivity for the para-brominated product.

Other functionalizations, such as sulfonation, can also be achieved, leading to a variety of useful sulfonic acid derivatives.[6]

Spectroscopic and Structural Characterization

Accurate identification and differentiation of substituted 2-fluoroaniline isomers are crucial for quality control and successful synthesis.[7] A combination of spectroscopic techniques provides a complete structural picture.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize key spectroscopic features for distinguishing fluoroaniline isomers, which is a critical step in ensuring the correct starting material is used for subsequent reactions.[7]

Table 1: ¹H NMR Spectral Data (CDCl₃) [7]

| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Fluoroaniline | 6.95-6.70 (m, 4H) | 3.75 (br s) |

| 3-Fluoroaniline | 7.04 (dt, J=8.0, 6.7 Hz, 1H), 6.41 (dd, J=8.2, 1.0 Hz, 1H), 6.37 (ddd, J=8.0, 2.2, 1.0 Hz, 1H), 6.31 (td, J=8.2, 2.2 Hz, 1H) | 3.72 (br s) |

| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H) | 3.60 (s) |

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) [7]

| Compound | N-H Stretch | C-F Stretch |

|---|---|---|

| 2-Fluoroaniline | 3480, 3400 | ~1270 |

| 3-Fluoroaniline | 3450, 3370 | ~1240 |

| 4-Fluoroaniline | 3440, 3360 | ~1220 |

Detailed Analytical Protocols[8][9]

Caption: Logical workflow for spectroscopic analysis of derivatives.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Dissolve 5-10 mg of the fluoroaniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz): Utilize a standard single-pulse sequence. Acquire 16 scans with a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition (100 MHz): Use a standard proton-decoupled pulse sequence. Acquire 1024 scans with a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds. The presence and magnitude of ¹³C-¹⁹F coupling constants are diagnostic for identifying the position of the fluorine atom.

Applications in Drug Discovery and Development

2-Fluoroaniline derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[8] Their unique structure contributes to improved drug bioavailability, selectivity, and metabolic stability.[2][8]

Case Study: Binimetinib (MEKTOVI®)

Binimetinib is an FDA-approved kinase inhibitor for the treatment of certain types of melanoma.[9] Its synthesis prominently features a substituted 2-fluoroaniline derivative. The synthetic route involves the nucleophilic displacement of a chlorine atom by 2-fluoroaniline, followed by a reductive cyclization to form a key benzimidazole core.[9] The fluorine atom in this structure is crucial for its potent and selective inhibition of the MEK1 and MEK2 enzymes.

Caption: Key structural features of 2-fluoroaniline for SAR.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is fundamental to rational drug design.[10] For 2-fluoroaniline derivatives, key relationships include:

-

Fluorine Position: The ortho-fluoro group often serves as a metabolic shield and a conformational lock, improving binding to target proteins compared to other isomers.[11]

-

Substitution Pattern: Adding electron-withdrawing or electron-donating groups to other positions on the ring can fine-tune the electronic properties and lipophilicity, directly impacting potency and selectivity.[12] For example, in quinolone antibacterials, the fluorine atom is critical for broad-spectrum activity.[13]

Applications in Materials and Polymer Science

The properties that make 2-fluoroaniline derivatives attractive for pharmaceuticals also translate to materials science, where stability and specific electronic characteristics are paramount.

-

High-Performance Polymers: 2-Fluoroaniline is used as a monomer for specialty polymers like fluorinated polyanilines.[14] These materials exhibit enhanced thermal stability, solubility in organic solvents, and tailored electronic properties, making them suitable for applications ranging from conductive coatings to sensors.[14][15]

-

Organic Electronics: These derivatives serve as intermediates for OLED materials and liquid crystal monomers.[8] In the burgeoning field of perovskite solar cells, substituted fluoroanilines have been used as passivating agents that coordinate to the perovskite surface, reducing defects and enhancing device stability and efficiency.[16]

-

Specialty Dyes: The 2-fluoroaniline core is used to create specialty dyes with high thermal stability and vivid colors.[3] It is a precursor for thermosensitive dyes used in applications like thermal printing paper and fax paper.[17]

Applications in Agrochemicals

In the agrochemical industry, 2-fluoroaniline is a key intermediate for herbicides, insecticides, and fungicides.[8][18] The fluorine moiety often enhances the biological activity and environmental persistence of the final product, leading to more effective and efficient crop protection solutions.[2][3] For instance, 4-bromo-2-fluoroaniline is a known precursor for herbicidal compounds.[5]

Conclusion

Substituted 2-fluoroaniline derivatives are a versatile and high-value class of chemical compounds. Their synthesis, primarily through the robust method of catalytic hydrogenation, provides reliable access to a wide array of structures. The unique ortho-fluoroaniline motif provides chemists with a powerful tool to modulate steric and electronic properties, leading to significant performance enhancements in pharmaceuticals, polymers, and agrochemicals. The continued development of novel synthetic methods and a deeper understanding of the structure-property relationships of these compounds will undoubtedly fuel further innovation across the chemical sciences.

References

- Sparrow Chemical. (n.d.). Fluoroaniline Series.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.

- ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why Buy 2-Fluoroaniline? Benefits for R&D and Manufacturing.

- Google Patents. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US Patent 5,856,577A).

- LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline.

- Google Patents. (1991). Catalytic bromination of 2-fluoroaniline (US Patent 5,053,542A).

- Pharmaffiliates. (n.d.). 2-Fluoroaniline.

- ChemicalBook. (n.d.). 2-Fluoroaniline.

- Sigma-Aldrich. (n.d.). 2-Fluoroaniline.

- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives.

- Aarti Industries. (n.d.). Ortho Fluoro Aniline.

- BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.

- BenchChem. (2025). Applications of 4-Fluoroaniline in Materials Science: Application Notes and Protocols.

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.

- Royal Society of Chemistry. (2017). Fluorinated Polymers: Volume 2: Applications.

-

Clinical and Investigative Medicine. (1989). Structure--activity relationship of quinolones. Retrieved January 17, 2026, from [Link]

- DrugDesign.org. (n.d.). Structure Activity Relationships (SAR).

- RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.

-

NIH National Library of Medicine. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved January 17, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 18. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to 3,4-Diethoxy-2-fluoroaniline: A Predictive Analysis for Drug Discovery

Disclaimer: Direct experimental data for 3,4-Diethoxy-2-fluoroaniline is not extensively available in public scientific literature or databases. This guide is a predictive analysis based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and data are projected and should be validated experimentally.

Introduction: The Potential of a Novel Fluorinated Aniline

Substituted anilines are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and ability to serve as key building blocks in the synthesis of a vast array of bioactive molecules.[1] The introduction of fluorine into these structures can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] This guide focuses on the novel compound this compound, a molecule that, while not extensively studied, holds significant potential as an intermediate in the development of new therapeutics. Its unique substitution pattern—two electron-donating ethoxy groups and an electron-withdrawing fluorine atom on an aniline core—suggests a nuanced reactivity profile ripe for exploration by researchers in drug development.

Predicted Physicochemical Properties and Structure

While a specific CAS number for this compound has not been assigned, we can predict its fundamental properties based on its constituent parts. The IUPAC name is systematically derived as This compound .

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated >200 °C (based on related fluoroanilines) |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) |

| Predicted CAS Number | Not yet assigned |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible retrosynthetic analysis points towards a multi-step pathway beginning with a suitably substituted benzene derivative. The following protocol is a proposed, experimentally unverified route that leverages common and reliable organic transformations.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 1,2-Diethoxybenzene

-

To a stirred solution of 1,2-diethoxybenzene in glacial acetic acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield 1,2-diethoxy-4-nitrobenzene.

Step 2: Fluorination of 1,2-Diethoxy-4-nitrobenzene This step is predictive and may require optimization. The Balz-Schiemann reaction or a related nucleophilic aromatic substitution would be a logical approach, but direct fluorination is challenging. A more plausible route involves starting with a fluorinated precursor.

Alternative Step 2a: Reduction of the Nitro Group

-

Dissolve the 1,2-diethoxy-4-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3,4-diethoxyaniline.

Alternative Step 2b: Ortho-Fluorination of an Acylated Aniline

-

Protect the amino group of 3,4-diethoxyaniline by reacting it with acetic anhydride to form the corresponding acetanilide. This is crucial to direct the subsequent fluorination.

-

The resulting N-(3,4-diethoxyphenyl)acetamide can then be subjected to electrophilic fluorination using a reagent such as Selectfluor®.

-

The fluorine will be directed to the ortho position due to the activating and directing effects of the acetamido and ethoxy groups.

-

Deprotect the acetamido group via acid or base hydrolysis to yield the target compound, this compound.

Causality Behind Experimental Choices:

-

Nitration: The use of a standard nitrating mixture is a well-established method for introducing a nitro group onto an activated aromatic ring. The ethoxy groups are activating and ortho-, para-directing.

-

Protection-Fluorination-Deprotection Strategy: Direct fluorination of anilines is often problematic. Protection of the amine as an acetanilide is a common strategy to control reactivity and direct electrophiles. Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent. Subsequent deprotection regenerates the aniline.

Visualization of the Proposed Synthetic Workflow

Caption: A proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals in the NMR, IR, and Mass Spectra of this compound, which are essential for its characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Triplet at ~1.4 ppm (6H, 2 x -OCH₂CH₃) - Quartet at ~4.0-4.1 ppm (4H, 2 x -OCH₂CH₃) - Aromatic signals between 6.5-7.0 ppm (2H) - Broad singlet for the -NH₂ protons |

| ¹³C NMR | - Signal at ~15 ppm (2 x -OCH₂CH₃) - Signal at ~65 ppm (2 x -OCH₂CH₃) - Aromatic signals between 100-150 ppm, with C-F couplings visible. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz). |

| IR (Infrared) | - N-H stretching (two bands) around 3300-3500 cm⁻¹ - C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹ - C=C aromatic stretching around 1500-1600 cm⁻¹ - C-O stretching around 1200-1250 cm⁻¹ - C-F stretching around 1100-1200 cm⁻¹ |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 199.10 |

Potential Applications in Drug Development

Fluoroanilines are invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atom can enhance biological activity and improve metabolic stability.[2][3] this compound, as a functionalized building block, can be utilized in various coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and nucleophilic substitution reactions to construct more complex molecular architectures.[4]

Given the prevalence of the aniline scaffold in kinase inhibitors and other targeted therapies, it is plausible that derivatives of this compound could be investigated for roles in oncology or inflammatory diseases. The specific substitution pattern may offer a unique handle for optimizing selectivity and potency against specific biological targets.

Logical Pathway for Application in Kinase Inhibitor Synthesis

Caption: A logical workflow for utilizing the title compound in drug discovery.

Safety and Handling

Substituted anilines as a class should be handled with care due to their potential toxicity.[5][6][7][8] The primary hazards associated with similar compounds include acute toxicity upon ingestion, dermal absorption, and inhalation, as well as skin and eye irritation. A common toxicological effect of anilines is hemolysis.[6][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with all local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company.

References

-

Galo, J., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]

-

Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. Available at: [Link]

-

Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]

-

Sarac, A. S., et al. (2008). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. Available at: [Link]

-

Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online. Available at: [Link]

-

Schultz, T. W., et al. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed. Available at: [Link]

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. Sparrow Chemical. Available at: [Link]

-

LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. Available at: [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. PubChem. Available at: [Link]

-

PubChem. (n.d.). 3,4-Difluoroaniline. PubChem. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. PubChem. Available at: [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Biological Activity Screening of 3,4-Diethoxy-2-fluoroaniline: A Strategic Approach for Novel Compound Evaluation

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel chemical entity, 3,4-Diethoxy-2-fluoroaniline. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that begins with broad, predictive assessments and progresses to specific, target-based assays. The experimental choices and protocols are detailed with an emphasis on causality and scientific integrity, providing a self-validating framework for the characterization of this previously unstudied compound.

Introduction: Rationale for Screening this compound

The compound this compound is a novel aromatic amine whose biological potential is, as of this writing, unexplored. Its structure, however, presents several features that justify a thorough investigation. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a fluorine atom is a cornerstone of modern drug design, known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and receptor binding affinity.[2][3] The presence of two ethoxy groups further influences lipophilicity and potential metabolic pathways.

Given that structurally related 2-fluoroaniline derivatives are utilized as intermediates in pharmaceuticals and agrochemicals and have been studied for their metabolic and toxicological profiles, a systematic screening of this compound is a logical step in the discovery of new bioactive agents.[4][5] This guide outlines a multi-tiered screening cascade designed to efficiently identify and characterize its potential biological activities.

Part 1: Foundational Profiling: In Silico and Physicochemical Characterization

Before committing to resource-intensive wet lab screening, a foundational understanding of the compound's likely behavior is essential. This initial phase combines computational prediction with basic experimental characterization to guide subsequent assay design and data interpretation.

In Silico ADMET Prediction

The use of computational (in silico) methods to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical first step in modern drug discovery.[6] These predictions help to identify potential liabilities early and inform the design of more relevant biological assays. For this compound, we would utilize established platforms (e.g., SwissADME, pkCSM) to assess key drug-like properties.[7]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Screening |

| Molecular Weight | ~199.2 g/mol | Complies with Lipinski's Rule of Five (Ro5) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity; suggests potential for membrane permeability |

| Water Solubility | Moderately Soluble | May require a co-solvent (e.g., DMSO) for stock solutions |

| H-Bond Donors/Acceptors | 1 / 3 | Complies with Ro5; favorable for binding interactions |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB Permeant | Warrants investigation into potential CNS activities |

| CYP450 Inhibition | Potential inhibitor of CYP2D6/3A4 | Indicates need for experimental metabolism/DDI studies |

| Ames Mutagenicity | Predicted Non-mutagenic | Favorable initial toxicity profile |

Part 2: Primary Screening: A Broad Net for Biological Activity

The objective of primary screening is to broadly and efficiently assess the compound across diverse biological systems. This phase is designed to detect any significant biological "signal," such as general cytotoxicity or antimicrobial effects, which can then be investigated with more specificity.

General Cytotoxicity and Proliferation Screening

A fundamental starting point for any novel compound is to assess its effect on cell viability.[8] This not only reveals potential anticancer or cytotoxic activity but also establishes the non-toxic concentration range for subsequent cell-based assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[9]

-

Cell Plating: Seed human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous control line (e.g., HEK293 - embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, typically ranging from 100 µM down to ~0.1 µM. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 3: Hypothetical Antimicrobial Activity Data for this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungal (Yeast) | 64 |

Part 3: Target-Based Secondary Screening

If the primary screens yield a "hit" (e.g., potent and selective cytotoxicity), the next logical step is to investigate the potential mechanism of action (MoA). This involves moving from phenotypic assays to target-based assays. [11]The choice of target is guided by the primary results and structural alerts within the molecule.

Scenario: Potent Cytotoxicity Observed → Kinase Inhibition Assay

Many cytotoxic agents function by inhibiting protein kinases, which are critical regulators of cell cycle progression and signaling. [12]The aniline scaffold is a common feature in many kinase inhibitors. A fluorescence-based kinase inhibition assay is a common method for screening.

-

Reagent Preparation: Prepare assay buffer containing the specific kinase of interest (e.g., EGFR, VEGFR2), its corresponding peptide substrate, and ATP.

-

Compound Addition: Dispense this compound at various concentrations into a 384-well plate. Include a known inhibitor as a positive control (e.g., Staurosporine) and a vehicle control (DMSO).

-

Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation.

-

Detection: Stop the reaction and add a detection reagent. In many commercial kits (e.g., ADP-Glo™), this involves a reagent that converts the ADP produced during the kinase reaction into a luminescent or fluorescent signal. The signal intensity is inversely proportional to kinase inhibition.

-

Signal Measurement: Read the plate on a suitable plate reader (luminometer or fluorometer).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Scenario: In Silico Prediction of CNS Activity → Receptor Binding Assay

If computational models predict BBB permeability, screening against central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), is warranted. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. [13][14]

[13]1. Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Dopamine D2 receptor). 2. Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., ³H-spiperone), and varying concentrations of the test compound (this compound). 3. Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium. 4. Filtration: Rapidly filter the contents of the plate through a vacuum manifold. This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through. [13]5. Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. 6. Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter. 7. Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand, reducing the signal. Data are used to calculate the Kᵢ (inhibition constant), a measure of the compound's binding affinity.

Conclusion and Future Directions

This guide outlines a systematic, multi-stage approach for the initial biological characterization of the novel compound this compound. By progressing from broad in silico and phenotypic screens to more defined target-based assays, this workflow maximizes the potential for discovering meaningful biological activity while conserving resources. A positive result in any of these assays would trigger a more focused investigation, including mechanism-of-action deconvolution, structure-activity relationship (SAR) studies with synthesized analogs, and eventually, evaluation in more complex biological systems and preclinical models. This structured, evidence-based screening cascade provides the robust framework necessary to unlock the therapeutic potential of new chemical entities.

References

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Fluoroaniline. [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 843–852. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Nature Protocols, 3(2), 163–175. [Link]

-

van der Slik, W., et al. (1998). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Chemical Research in Toxicology, 11(8), 948–955. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). In Silico Analysis of Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(21), 3959. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

ResearchGate. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. [Link]

-

Pérez-Sánchez, H., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(11), 3300. [Link]

-

Bio-protocol. Antimicrobial assay. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

-

PubChem. 3,4-Difluoroaniline. National Center for Biotechnology Information. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(21), 3959. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

ResearchGate. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Digital Repository of University of Baghdad. Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. [Link]

-

OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Preprints.org. Synthesis, In silico studies, and biological evaluation of newer N, N'-Phthaloyl GABA Aldehyde/ Aniline analogs as Anti-Epileptic. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249–3260. [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]

-

Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

-

BioIVT. Enzyme Inhibition & DDI Studies. [Link]

-

University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. [Link]

-

Nature. In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids. [Link]

-

APEC. Antimicrobial Susceptibility Testing. [Link]

-

Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

-

ResearchGate. (2018). In vitro receptor binding assays: General methods and considerations. [Link]

-

YouTube. functional in vitro assays for drug discovery. [Link]

Sources

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

The Strategic Deployment of 3,4-Diethoxy-2-fluoroaniline: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, aniline derivatives have long served as a cornerstone for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the nuanced role of a particularly promising, yet underexplored scaffold: 3,4-Diethoxy-2-fluoroaniline . We will elucidate its synthetic viability, explore the profound influence of its unique substitution pattern on key drug-like properties, and present a forward-looking perspective on its potential applications in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic armamentarium and leverage the distinct advantages offered by this versatile intermediate.

Introduction: The Rationale for Polysubstituted Anilines in Drug Discovery

The aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas. The strategic functionalization of the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The introduction of multiple substituents, particularly those with orthogonal electronic and steric demands, can unlock novel chemical space and provide solutions to common challenges in drug development, such as metabolic instability, off-target toxicity, and poor bioavailability.

The subject of this guide, this compound, presents a compelling combination of functionalities:

-

The 2-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its high electronegativity can also modulate the pKa of the anilino group and influence intermolecular interactions with biological targets.[3]

-

The 3,4-Diethoxy Groups: These substituents significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, the diethoxy motif can act as a bioisostere for a catechol group, offering a metabolically more stable alternative while potentially maintaining key hydrogen bonding interactions.[4][5]

This unique constellation of substituents positions this compound as a high-value building block for the synthesis of next-generation therapeutics.

Proposed Synthetic Pathway: A Roadmap to this compound

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established and reliable organic transformations. The proposed pathway commences with a commercially available and appropriately substituted nitrobenzene derivative.

Diagram: Proposed Synthetic Workflow

Sources

- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective fluorination in drug design and development: an overview of biochemical rationales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethoxy-2-fluoroaniline Derivatives

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

Substituted anilines are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's therapeutic properties.[2][3] Fluorine's high electronegativity and small atomic size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Specifically, 2-fluoroaniline derivatives are key intermediates in the development of various therapeutic agents, including anti-inflammatory drugs and antibiotics.[2][5] This document provides detailed synthetic routes for 3,4-Diethoxy-2-fluoroaniline, a valuable intermediate for creating more complex and potentially bioactive molecules. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable guide for laboratory-scale synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of polysubstituted anilines requires careful consideration of the directing effects of the substituents and the compatibility of functional groups with the reaction conditions. Two primary retrosynthetic strategies are presented for the synthesis of this compound.

Route 1 focuses on a convergent synthesis starting from a fluorinated building block, leveraging nucleophilic aromatic substitution (SNAr) followed by reduction. Route 2 explores a linear synthesis commencing with a commercially available diethoxybenzene, involving nitration, fluorination, and subsequent reduction.

Route 1: Convergent Synthesis via Nucleophilic Aromatic Substitution

This approach is predicated on the stepwise substitution of fluorine atoms on a dinitrofluorobenzene precursor, followed by a final reduction step. This route offers excellent control over the substitution pattern.

Workflow Diagram: Route 1

Caption: Convergent synthesis of this compound.

Protocol 1: Synthesis of 3,4-Diethoxy-2-fluoro-1-nitrobenzene